![molecular formula C28H18BrF3N4O3 B2484044 N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-47-5](/img/structure/B2484044.png)
N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, cyclization, and specific reagent interactions. For instance, one study describes the synthesis of a similar compound through a multistep process involving ethyl 5-amino-1H-pyrazole-4-carboxylate, highlighting the complexity and specificity required in synthesizing these compounds (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been detailed through crystallography, demonstrating the arrangement of functional groups and the overall geometry of the molecules. Studies often reveal the compounds' crystal structures, providing insights into their molecular conformations and potential interactions (Ju et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds engage in various chemical reactions, including interactions with reagents that modify their structural and functional attributes. These reactions are critical for tailoring the compounds for specific biological activities or physical properties. For example, certain derivatives have shown effective inhibition against cancer cell proliferation, suggesting the importance of their chemical reactivity (Liu et al., 2016).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, have been explored in various studies. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which led to the creation of pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). Similarly, Huppatz (1985) focused on synthesizing pyrazolo [1,5-a] pyrimidine analogues of carboxin, a systemic fungicide, highlighting the chemical versatility of these compounds (Huppatz, 1985).
Application in Cytotoxicity and Anticancer Studies
The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activity. Hassan, Hafez, Osman, and Ali (2015) investigated these compounds for in vitro cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015). Liu et al. (2016) also synthesized a compound with a similar structure and found it to inhibit the proliferation of some cancer cell lines (Liu et al., 2016).
Potential Antiviral Applications
Hebishy, Salama, and Elgemeie (2020) described a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which showed significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrF3N4O3/c1-39-19-10-7-16(8-11-19)22-14-24(28(30,31)32)36-25(33-22)15-23(35-36)27(38)34-21-12-9-18(29)13-20(21)26(37)17-5-3-2-4-6-17/h2-15H,1H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKBCNXPNVFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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